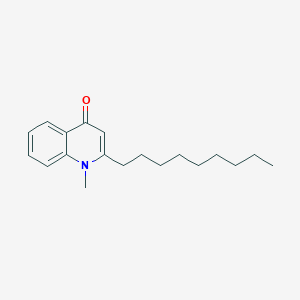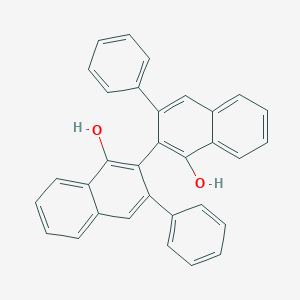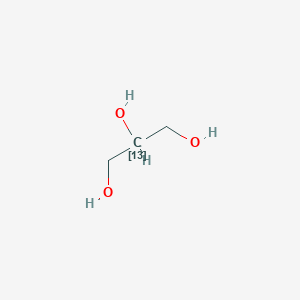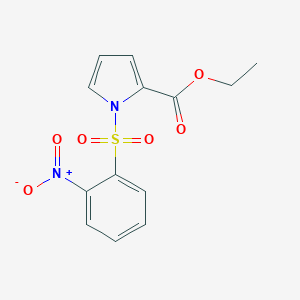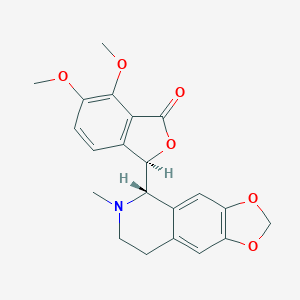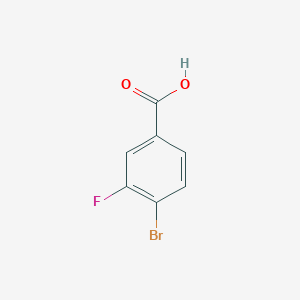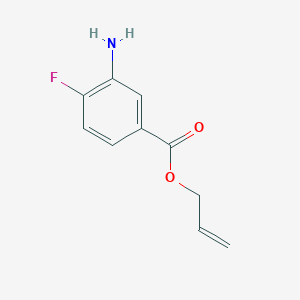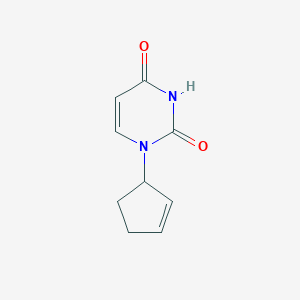
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione, also known as CC-1065 or KW-1062, is a potent antitumor antibiotic that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1970s from the fermentation broth of Streptomyces zelensis and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用機序
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione works by binding to the minor groove of DNA and inducing DNA damage. This leads to the formation of DNA adducts, which cause the DNA to become distorted and unable to function properly. The resulting DNA damage triggers a cascade of events that ultimately leads to cell death.
生化学的および生理学的効果
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has a number of biochemical and physiological effects on cells. It induces DNA damage, leading to the formation of DNA adducts and ultimately cell death. It also inhibits DNA and RNA synthesis, which can lead to a decrease in cell proliferation.
実験室実験の利点と制限
One of the major advantages of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is its potent antitumor activity. It has been shown to be effective against a wide range of cancer types, including solid tumors and hematological malignancies. However, its complex structure and difficult synthesis make it challenging to work with in the laboratory. Additionally, its potent cytotoxicity can make it difficult to use in vivo.
将来の方向性
There are a number of potential future directions for research on 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione. One area of focus is the development of analogs and derivatives of the compound that may have improved pharmacological properties. Another area of interest is the use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in targeted drug delivery systems, which could improve its efficacy and reduce its toxicity.
合成法
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is a complex molecule that is difficult to synthesize. The most common method of synthesis involves the use of the precursor compound, 1-(2-cyclopenten-1-yl)-5-hydroxy-4-methylpyrimidine-2,6-dione, which is then converted to 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione through a series of chemical reactions. This process is time-consuming and requires a high degree of skill and expertise.
科学的研究の応用
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use in cancer treatment. It works by binding to the minor groove of DNA and inducing DNA damage, leading to cell death. This mechanism of action makes it a promising candidate for the treatment of a wide range of cancers, including solid tumors and hematological malignancies.
特性
CAS番号 |
143541-91-7 |
|---|---|
製品名 |
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione |
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
1-cyclopent-2-en-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h1,3,5-7H,2,4H2,(H,10,12,13) |
InChIキー |
YJOJGJABCCFCKK-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)N2C=CC(=O)NC2=O |
正規SMILES |
C1CC(C=C1)N2C=CC(=O)NC2=O |
同義語 |
1-(2-CYCLOPENTEN-1-YL)-2,4(1H,3H)-PYRIMIDINEDIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



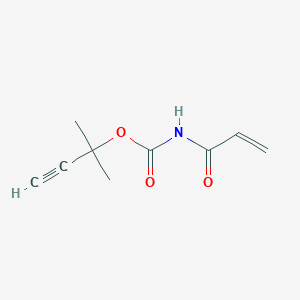
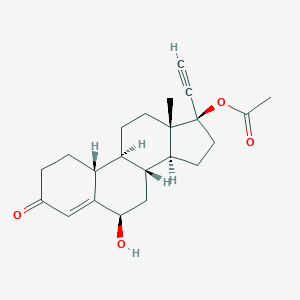
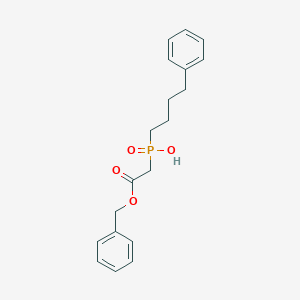
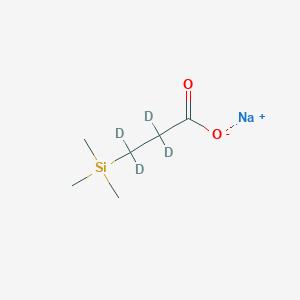
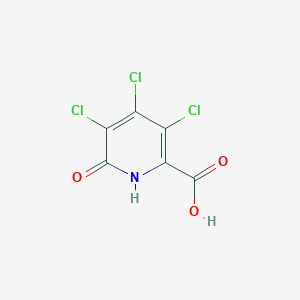

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
